sodium ethenesulfonate chemical properties and reactivity
sodium ethenesulfonate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium Ethenesulfonate
Introduction: Unveiling a Versatile Monomer
Sodium ethenesulfonate, also widely known as sodium vinylsulfonate (SVS), is an organosulfur compound that stands as the simplest unsaturated sulfonic acid salt. Identified by its CAS Number 3039-83-6, this reactive monomer is a cornerstone in the synthesis of a diverse array of functional polymers and serves as a pivotal intermediate in various industrial and pharmaceutical applications.[1] Its unique molecular structure, featuring a reactive vinyl group (C=C double bond) directly attached to a strongly acidic sulfonate moiety, imparts a distinct profile of high reactivity, hydrophilicity, and ionic character.[1][2]
This guide offers a comprehensive exploration of the fundamental chemical properties, reactivity, and practical applications of sodium ethenesulfonate, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior, from polymerization mechanics to its role in sophisticated organic syntheses, providing a framework for its effective utilization in advanced material and chemical development.
Core Chemical and Physical Properties
Sodium ethenesulfonate is most commonly supplied as a 25-30% aqueous solution, appearing as a colorless to light yellow transparent liquid.[1][2] The pure, anhydrous compound is a white crystalline solid.[3] Its physicochemical properties are critical to its handling, storage, and application.
A summary of its key properties is presented below:
| Property | Value | Reference(s) |
| CAS Number | 3039-83-6 | |
| Molecular Formula | C₂H₃NaO₃S | [4] |
| Molecular Weight | 130.10 g/mol | [4] |
| Appearance | Colorless to light yellow liquid (aqueous solution) | [2] |
| Melting Point | -20 °C | [2][5] |
| Boiling Point | 100 °C (at 101,325 Pa) | [2][5] |
| Density | 1.176 g/mL at 25 °C | [2][6] |
| Solubility | Soluble in water; slightly soluble in methanol. | [7] |
| pKa | -2.71 (for the parent ethenesulfonic acid at 20 °C) | [2][5] |
| Vapor Pressure | 0 Pa at 25 °C | [2][5] |
| Refractive Index | n20/D 1.376 | [2][6] |
Stability and Storage Considerations
The integrity of sodium ethenesulfonate is contingent on proper storage. The compound is sensitive to light and air.[2][6][8] For long-term stability, it should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2][7] It is generally stable under these conditions but is incompatible with strong oxidizing agents.[6][7] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[2]
Spectroscopic Characterization
Analytical validation of sodium ethenesulfonate relies on standard spectroscopic techniques that provide a unique fingerprint of its molecular structure.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for identification, revealing characteristic signals for the vinyl protons in the δ 5.5-6.5 ppm range. The ¹³C NMR spectrum confirms the presence of the double bond with signals appearing in the δ 120-140 ppm region.[2]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides key functional group information. Characteristic absorption bands include the sulfone (S=O) stretching vibrations between 1200-1300 cm⁻¹, the C=C double bond stretch near 1600 cm⁻¹, and C-H stretching vibrations around 3000 cm⁻¹.[2]
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Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-MS), the molecular ion peak is observed at an m/z of 129, corresponding to the [M-Na]⁻ ethenesulfonate anion.[2]
Reactivity and Key Chemical Pathways
The chemical behavior of sodium ethenesulfonate is dominated by the high reactivity of its activated carbon-carbon double bond. The potent electron-withdrawing effect of the adjacent sulfonate group polarizes the vinyl system, making it highly susceptible to both polymerization and nucleophilic attack.
Polymerization: Crafting Functional Polyanions
Sodium ethenesulfonate is a premier monomer for synthesizing poly(anionic) polymers and copolymers.[9] It readily undergoes polymerization to form poly(sodium vinylsulfonate), a polyelectrolyte with a high charge density.
This reactivity allows it to be easily copolymerized with a wide range of other monomers, such as acrylates and styrene, to introduce hydrophilicity, ionic conductivity, and improved stability into the resulting polymer matrix.[1][10] The incorporation of the sulfonate group enhances dispersibility, antistatic properties, and dyeability in materials.[6]
Synthesis Methodologies
Industrial production of sodium ethenesulfonate is primarily achieved through two established routes:
-
Alkaline Hydrolysis of Carbyl Sulfate: This highly exothermic process involves the hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide) under alkaline conditions. [2]The reaction requires precise control over temperature and pH to ensure high yield and purity. 2. Dehydration of Isethionic Acid: An alternative method involves the dehydration of isethionic acid (2-hydroxyethanesulfonic acid) using a strong dehydrating agent like phosphorus pentoxide. [2]
Applications in Research and Drug Development
The unique reactivity of sodium ethenesulfonate translates into a wide spectrum of applications.
-
Polymer Science & Materials: Its polymers are critical in the electronics industry as photoresists and as ion-conductive polymer electrolyte membranes (PEMs) for fuel cells due to their high ionic conductivity. [10]They are also used as highly effective flocculants in water treatment, dispersants, and scale inhibitors. [6][10]* Industrial Processes: In electroplating, it serves as a basic brightener and leveling agent in nickel baths, improving the quality and appearance of the coating. [6]It is also used to enhance dye uptake and colorfastness in the textile industry and to improve the stability and durability of emulsion polymers in adhesives and coatings. [1][6][10]* Organic and Pharmaceutical Synthesis: It is a valuable intermediate for synthesizing surfactants and other specialized organic molecules. [11]In the context of drug development, sulfonic acid salts are widely recognized for their ability to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [12]While not a universal solution, forming sulfonate salts can significantly enhance the solubility, stability, and bioavailability of drug candidates. [12]Sodium ethenesulfonate's utility as a reactive intermediate allows for the synthesis of complex molecules used in the pharmaceutical sector. [11]* Biological Research: Due to its mild detergent properties, it can be used in protein purification protocols to solubilize membrane proteins. [2]It has also been utilized in cell culture media, where its ability to chelate divalent cations helps stabilize the cellular environment. [2]
Safety, Handling, and PPE
As a reactive chemical, proper handling of sodium ethenesulfonate is essential. According to safety data sheets, it is classified as an irritant. [5][13][14]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). [4][13]May cause respiratory irritation. [4][5]* First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. [13]Remove contaminated clothing. [14] * Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. [13] * Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult. [13] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [13]* Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-impermeable gloves. [13] * Eye/Face Protection: Use tightly fitting safety goggles or a face shield. [15] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact. [14] * Respiratory Protection: If ventilation is inadequate, use a full-face respirator. [13][15]
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Conclusion
Sodium ethenesulfonate is a uniquely versatile and highly reactive chemical building block. Its dual functionality, arising from the vinyl group and the sulfonate moiety, provides a powerful tool for polymer chemists and organic synthesists. The ability to readily form stable, hydrophilic, and ionically conductive polymers, coupled with its susceptibility to nucleophilic addition, underpins its extensive use in high-performance materials, electronics, industrial processes, and as a key intermediate in the synthesis of fine chemicals. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for harnessing its full potential in scientific research and advanced technological development.
References
-
Ataman Kimya. SODIUM ETHENESULFONATE.
-
Smolecule. (2023). Buy Sodium ethenesulfonate | 3039-83-6.
-
LookChem. Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers.
-
LookChem. Sodium Vinylsulfonate as a Polymerization Monomer: Applications & Sourcing.
-
Ataman Kimya. SODIUM VINYL SULFONATE.
-
Ataman Kimya. SODIUM VINYL SULPHONATE.
-
Haihang Industry. Sodium Ethenesulfonate Cas 3039-83-6.
-
Ataman Kimya. SODIUM VINYL SULPHONATE.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Sodium ethylenesulphonate.
-
Guidechem. Sodium vinylsulfonate 3039-83-6 wiki.
-
Ataman Kimya. ETHANESULFONIC ACID SODIUM SALT.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3270262, Sodium vinylsulfonate.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Sodium vinylsulfonate.
-
ChemicalBook. (2025). Sodium ethylenesulphonate | 3039-83-6.
-
TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Ethanesulfonate.
-
ChemBK. (2024). sodium Vinylsulfonate.
-
CymitQuimica. CAS 3039-83-6: Sodium vinylsulfonate.
-
Parchem. SODIUM VINYL SULFONATE.
-
Santa Cruz Biotechnology. Sodium vinylsulfonate solution | CAS 3039-83-6.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4192170, Sodium ethanesulphonate.
-
Fisher Scientific. SAFETY DATA SHEET - Sodium vinylsulfonate.
-
LookChem. Cas 3039-83-6,Sodium ethylenesulphonate.
-
LookChem. (2025). Unlocking the Potential: Applications of Sodium Ethenesulfonate in Industry.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
-
ECHEMI. (2025). Sodium vinylsulfonate SDS, 3039-83-6 Safety Data Sheets.
-
ChemicalBook. Sodium Vinylsulfonate CAS#: 3039-83-6.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Sodium ethenesulfonate | 3039-83-6 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sodium vinylsulfonate | C2H3NaO3S | CID 3270262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. haihangchem.com [haihangchem.com]
- 7. Sodium ethylenesulphonate | 3039-83-6 [chemicalbook.com]
- 8. fishersci.at [fishersci.at]
- 9. scbt.com [scbt.com]
- 10. Sodium Vinylsulfonate CAS 3039-83-6 | Anionic Monomer for Water Treatment & Polymers [sodiumdodecylsulfate.com]
- 11. nbinno.com [nbinno.com]
- 12. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. adakem.com [adakem.com]
- 15. echemi.com [echemi.com]
